molecular formula C12H14N2O5S B2779741 3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid CAS No. 1144428-81-8

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid

Cat. No.: B2779741
CAS No.: 1144428-81-8
M. Wt: 298.31
InChI Key: LVYMVYLXGCBEIU-UHFFFAOYSA-N
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Description

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a tetrahydrothiophene ring through a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source under acidic conditions.

    Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Carbamoylation: The oxidized tetrahydrothiophene is reacted with an isocyanate to form the carbamoyl intermediate.

    Coupling with Benzoic Acid: Finally, the carbamoyl intermediate is coupled with benzoic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters in real-time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrahydrothiophene ring can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfone group, potentially reverting to a thiol or thioether.

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Nitrobenzoic acids, halobenzoic acids, sulfonated benzoic acids.

Scientific Research Applications

Chemistry

In chemistry, 3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a drug candidate. The presence of the sulfone group and the benzoic acid moiety suggests it could interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting their activity through competitive or non-competitive mechanisms. The sulfone group could play a role in binding to the active site of enzymes, while the benzoic acid moiety might interact with other parts of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid: Similar structure but with the carbamoyl group at a different position on the benzoic acid ring.

    3-{[(1,1-Dioxidotetrahydrothiophen-2-yl)carbamoyl]amino}benzoic acid: Similar structure but with the tetrahydrothiophene ring attached at a different position.

Uniqueness

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This positioning can lead to different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c15-11(16)8-2-1-3-9(6-8)13-12(17)14-10-4-5-20(18,19)7-10/h1-3,6,10H,4-5,7H2,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYMVYLXGCBEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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